Home > Products > Building Blocks P5537 > Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate
Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate - 1363380-66-8

Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate

Catalog Number: EVT-1694564
CAS Number: 1363380-66-8
Molecular Formula: C8H6BrN3O2
Molecular Weight: 256.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Methyl-7-[1,2,3]triazol-2-yl-1,6-dihydrobenzo[1,2-d;3,4-d']diimidazole

Compound Description: This compound is a putative adenosine receptor antagonist. It was synthesized from 1-chloro-2,4-dinitrobenzene and tested for binding affinity to adenosine A1 and A2A receptors but showed no significant affinity for either. []

Ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Compound Description: This compound features a pyrazolo[3,4-b]pyridine core structure, similar to Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate. Its crystal structure has been analyzed, revealing key structural features like the dihedral angles between the fused rings and the presence of an intramolecular S⋯O contact. []

4-(4-Bromophenyl)-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile ethanol solvate

Compound Description: This compound also features a pyrazolo[3,4-b]pyridine scaffold. Its crystal structure analysis reveals an envelope conformation for the hydrogenated pyridinone ring, as well as dihedral angles between the substituted phenyl ring, pyrazole ring, and the non-substituted phenyl ring. []

Ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates

Compound Description: This series of compounds, featuring various aryl substitutions at the 6-position, highlights the versatility of the pyrazolo[3,4-b]pyridine scaffold. Their structures have been characterized using spectroscopic techniques. []

5-Cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-ylamine (BAY 41-2272)

Compound Description: This compound is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) activator. Studies show that it induces relaxation in ovine pulmonary arteries. The relaxation is partially mediated by sGC activation and involves sodium pump stimulation. []

1-[3-[4-(6-Chloro-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]propyl]-4,5,6,7-tetrahydro-5-(methylsulfonyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[4,3-c]pyridine (JNJ 10329670)

Compound Description: JNJ 10329670 is a potent and selective noncovalent inhibitor of human cathepsin S. This compound exhibits immunosuppressive activity by blocking the presentation of antigens by antigen-presenting cells. []

Overview

Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate is a heterocyclic compound characterized by its unique pyrazolo[4,3-B]pyridine structure. This compound has gained attention in the field of medicinal chemistry due to its potential applications in drug development, particularly as a kinase inhibitor. The empirical formula for this compound is C6H4BrN3\text{C}_6\text{H}_4\text{BrN}_3, and its molecular weight is approximately 198.02 g/mol. The compound's structural representation can be denoted using the Simplified Molecular Input Line Entry System (SMILES) as Brc1cnc2cn[nH]c2c1.

Source and Classification

Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate is classified as a pyrazolo[4,3-B]pyridine derivative, which falls under the broader category of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are often explored for their pharmaceutical potential.

Synthesis Analysis

Methods and Technical Details

The synthesis of methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate typically involves several key steps:

  1. Starting Materials: The synthesis often begins with readily available pyrazole derivatives or pyridine derivatives.
  2. Reagents: Common reagents include sodium nitrite, which is used to introduce the bromine substituent under acidic conditions.
  3. Reaction Conditions: The reaction is generally carried out at controlled temperatures (often between 0°C to 15°C) to ensure high yields and minimize side reactions.

A notable synthetic route involves using an intermediate compound that reacts with sodium nitrite to introduce the bromine atom effectively. This method has been reported to yield high purity and significant quantities of the desired product .

Molecular Structure Analysis

Structure and Data

The molecular structure of methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate features a fused bicyclic system composed of a pyrazole ring and a pyridine ring. Key structural data includes:

  • Empirical Formula: C6H4BrN3\text{C}_6\text{H}_4\text{BrN}_3
  • Molecular Weight: 198.02 g/mol
  • InChI String: 1S/C6H4BrN3/c7-4-1-5-6(8-2-4)3-9-10-5/h1-3H
  • SMILES Representation: Brc1cnc2cn[nH]c2c1

The presence of the bromine atom at position 6 significantly influences the compound's reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Chemical Reactions Analysis

Reactions and Technical Details

Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate participates in various chemical reactions typical for heterocyclic compounds:

  1. Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.
  2. Coupling Reactions: The compound can also participate in coupling reactions to form more complex structures, which are valuable in drug discovery.

These reactions are facilitated by the electronic properties imparted by the bromine substituent and the nitrogen atoms within the heterocyclic rings .

Mechanism of Action

Process and Data

The mechanism of action for methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate primarily involves its role as an inhibitor of tropomyosin receptor kinases (TRKs).

  1. Target Interaction: The compound binds specifically to the ATP-binding pocket of TRKs, preventing ATP from accessing its binding site.
  2. Biochemical Pathways: This inhibition disrupts signaling pathways involved in cell proliferation and differentiation, particularly in cancer cells.

The structural similarity to purine bases suggests that this compound may also influence metabolic pathways associated with purines, further enhancing its therapeutic potential against various cancers .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate exhibits several notable physical and chemical properties:

  • Physical State: Solid at room temperature
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but less soluble in water.
  • Stability: Relatively stable under standard laboratory conditions but may degrade over extended periods.

These properties are critical when considering the compound's applications in research and potential therapeutic uses.

Applications

Scientific Uses

Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate has several applications in scientific research:

  1. Kinase Inhibition Studies: It serves as a model compound for studying kinase inhibition mechanisms.
  2. Cancer Research: Due to its ability to inhibit TRKs, it is being investigated for its potential use in treating various cancers, including colorectal cancer and non-small cell lung cancer.
  3. Drug Development: The compound's unique structure makes it a candidate for further modifications aimed at enhancing its pharmacological properties.

Properties

CAS Number

1363380-66-8

Product Name

Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate

IUPAC Name

methyl 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylate

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.06 g/mol

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)7-6-5(11-12-7)2-4(9)3-10-6/h2-3H,1H3,(H,11,12)

InChI Key

LRXKDBPNQMRGIN-UHFFFAOYSA-N

SMILES

COC(=O)C1=NNC2=C1N=CC(=C2)Br

Canonical SMILES

COC(=O)C1=NNC2=C1N=CC(=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.